Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as furfural or furfuryl alcohol.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 3-(2-furyl)propanoate: Shares the furan ring and ester functional group but lacks the pyrazole ring.
Furan-2-carboxylic acid: Contains the furan ring and carboxylic acid group but lacks the ester and pyrazole rings.
1-Methyl-1H-pyrazole-5-carboxylic acid: Contains the pyrazole ring and carboxylic acid group but lacks the furan ring and ester group.
Uniqueness: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of the furan and pyrazole rings with an ester functional group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 104295-62-7) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a pyrazole ring, along with an ester functional group. This unique combination contributes to its diverse biological properties. The molecular formula of the compound is C11H12N2O2 .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Modulation : The furan and pyrazole rings can interact with specific receptors, potentially modulating their activity and influencing cellular signaling pathways.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active carboxylic acid form that can further interact with biological targets .
Biological Activities
Research indicates that this compound possesses several significant biological activities:
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. It has potential applications as a bioactive molecule in the development of antimicrobial agents .
Anti-inflammatory Activity
Studies have reported that derivatives of pyrazole compounds exhibit anti-inflammatory effects. This compound is part of this class, demonstrating inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Table 1 summarizes some key findings related to its anticancer activity:
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF7 | 12.50 | Moderate cytotoxicity |
A549 | 26.00 | Significant growth inhibition |
HepG2 | 0.71 | High antiproliferative effect |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities against different cancer cell lines. Some derivatives exhibited IC50 values as low as 0.08 µM against NCI-H460 cells, indicating potent antitumor activity .
- Analgesic and Anti-inflammatory Properties : Another study highlighted the analgesic effects of pyrazole derivatives, showing that certain compounds had superior anti-inflammatory activity compared to established drugs like celecoxib .
Properties
IUPAC Name |
ethyl 5-(furan-2-yl)-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-15-11(14)9-7-8(12-13(9)2)10-5-4-6-16-10/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIOHJSPVQALON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428777 |
Source
|
Record name | Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104295-62-7 |
Source
|
Record name | Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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